N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
Overview
Description
N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both thiazole and pyrazole rings. Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while pyrazole is a five-membered ring with two nitrogen atoms. Compounds containing these rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science .
Scientific Research Applications
N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of agrochemicals, dyes, and sensors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of thioamides with hydrazines to form thiazoles, which are then reacted with appropriate pyrazole precursors under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors critical for the survival of pathogens, thereby exerting its antimicrobial effects. In cancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer agent featuring a thiazole ring.
Uniqueness
N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide is unique due to its dual-ring structure, which imparts a combination of properties from both thiazole and pyrazole rings. This structural feature enhances its versatility and potential for various applications in scientific research and industry.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c12-6(5-1-2-9-11-5)10-7-8-3-4-13-7/h1-4H,(H,9,11)(H,8,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEJASJLMROVAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=CC=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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